1-(Piperidin-4-yl)-4-propylpiperazine
Overview
Description
“1-(Piperidin-4-yl)-4-propylpiperazine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Mechanism of Action
Target of Action
It’s known that piperidine-containing compounds play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, depending on their specific structures and functional groups .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Advantages and Limitations for Lab Experiments
1-(Piperidin-4-yl)-4-propylpiperazine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as a chiral building block for the synthesis of compounds. It can also be used as a ligand for metal complexes, and can be used to study the effects of drugs on the nervous system. However, this compound can be difficult to handle in the laboratory, as it is hygroscopic and can be easily degraded by light and air.
Future Directions
The future of 1-(Piperidin-4-yl)-4-propylpiperazine is exciting. It has the potential to be used in the synthesis of new drugs, and could be used to study the effects of drugs on the nervous system. It could also be used to study the effects of drugs on other systems, such as the immune system. Additionally, it could be used to create new compounds with specific properties, such as inhibitors of protein kinases. Finally, this compound could be used to create compounds with specific properties, such as chiral building blocks for the synthesis of compounds.
Scientific Research Applications
1-(Piperidin-4-yl)-4-propylpiperazine is widely used in scientific research due to its unique properties. It has been used as a ligand for metal complexes, as a chiral building block for the synthesis of compounds, and as a reagent for the synthesis of other compounds. It has also been used in the synthesis of drugs, such as the anticonvulsant drug lamotrigine. This compound has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of protein kinases, and has been used to study the effects of drugs on the nervous system.
Safety and Hazards
While the specific safety and hazards of “1-(Piperidin-4-yl)-4-propylpiperazine” are not mentioned in the retrieved papers, it is generally recommended to avoid breathing dust/fume/gas/mist/vapors/spray of piperidine derivatives, avoid contact with skin and eyes, and use personal protective equipment .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)-4-propylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been reported to have antimicrobial activity, suggesting that it may interact with enzymes and proteins essential for the survival of microorganisms
Cellular Effects
Preliminary studies suggest that it may influence cell function by modulating signaling pathways and gene expression
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
1-piperidin-4-yl-4-propylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-7-14-8-10-15(11-9-14)12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFJFFJSHSLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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